Cas no 85-45-0 (2-Methoxy-3-nitroaniline)

2-Methoxy-3-nitroaniline structure
2-Methoxy-3-nitroaniline structure
Nome del prodotto:2-Methoxy-3-nitroaniline
Numero CAS:85-45-0
MF:C7H8N2O3
MW:168.15002155304
MDL:MFCD18389894
CID:721529
PubChem ID:66559

2-Methoxy-3-nitroaniline Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methoxy-3-nitroaniline
    • 3-nitro-o-anisidine
    • 2-Methoxy-3-nitrobenzenamine (ACI)
    • o-Anisidine, 3-nitro- (8CI)
    • 85-45-0
    • 2-METHOXY-3-NITROBENZENAMINE
    • 2-Methoxy-3-nitrophenylamine hydrochloride
    • TC3ZNY7LM6
    • EN300-194462
    • DTXCID3048447
    • D95050
    • EINECS 201-608-0
    • DTXSID1058921
    • GVBUHJSIDPIOBZ-UHFFFAOYSA-N
    • NS00038947
    • m-Nitro-o-Anisidin
    • MFCD18389894
    • SCHEMBL924102
    • AS-76828
    • CS-0150531
    • UNII-TC3ZNY7LM6
    • Benzenamine, 2-methoxy-3-nitro-
    • MDL: MFCD18389894
    • Inchi: 1S/C7H8N2O3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,8H2,1H3
    • Chiave InChI: GVBUHJSIDPIOBZ-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C(OC)=C(N)C=CC=1)=O

Proprietà calcolate

  • Massa esatta: 168.053
  • Massa monoisotopica: 168.053
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 169
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 81.1A^2
  • XLogP3: 1.4

Proprietà sperimentali

  • Densità: 1.318
  • Punto di ebollizione: 340.2°C at 760 mmHg
  • Punto di infiammabilità: 159.5°C
  • Indice di rifrazione: 1.601
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

2-Methoxy-3-nitroaniline Informazioni sulla sicurezza

2-Methoxy-3-nitroaniline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56705-1g
2-Methoxy-3-nitroaniline
85-45-0 95%
1g
¥3171.0 2024-07-18
Alichem
A015001041-250mg
2-Amino-6-nitroanisole
85-45-0 97%
250mg
$475.20 2023-08-31
Alichem
A015001041-1g
2-Amino-6-nitroanisole
85-45-0 97%
1g
$1490.00 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CJ122-50mg
2-Methoxy-3-nitroaniline
85-45-0 95+%
50mg
393.0CNY 2021-07-17
eNovation Chemicals LLC
D753309-100mg
3-nitro-o-anisidine
85-45-0 95+%
100mg
$145 2024-06-06
Enamine
EN300-194462-2.5g
2-methoxy-3-nitroaniline
85-45-0
2.5g
$1205.0 2023-09-17
A2B Chem LLC
AH70845-250mg
2-Methoxy-3-nitroaniline
85-45-0 95%
250mg
$185.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221171-1g
2-Methoxy-3-nitroaniline
85-45-0 95%
1g
¥3603.00 2024-07-28
Enamine
EN300-194462-5g
2-methoxy-3-nitroaniline
85-45-0
5g
$1814.0 2023-09-17
Enamine
EN300-194462-1.0g
2-methoxy-3-nitroaniline
85-45-0
1g
$0.0 2023-06-06

2-Methoxy-3-nitroaniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: tert-Butanol ;  rt; 6 h, reflux
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
Riferimento
Drug Design Targeting T-Cell Factor-Driven Epithelial-Mesenchymal Transition as a Therapeutic Strategy for Colorectal Cancer
Abraham, Adedoyin D.; et al, Journal of Medicinal Chemistry, 2019, 62(22), 10182-10203

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
Riferimento
Drug Design Targeting T-Cell Factor-Driven Epithelial-Mesenchymal Transition as a Therapeutic Strategy for Colorectal Cancer
Abraham, Adedoyin D.; et al, Journal of Medicinal Chemistry, 2019, 62(22), 10182-10203

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Acetic acid ;  rt → 120 °C
1.2 Reagents: Iron ;  30 min, 120 °C; 20 min, reflux
1.3 Solvents: Water ;  cooled
Riferimento
H-bonding directed one-step synthesis of novel macrocyclic peptides from ε-aminoquinolinecarboxylic acid
Li, Fei; et al, Tetrahedron Letters, 2009, 50(20), 2367-2369

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
2.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: tert-Butanol ;  rt; 6 h, reflux
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
Riferimento
Drug Design Targeting T-Cell Factor-Driven Epithelial-Mesenchymal Transition as a Therapeutic Strategy for Colorectal Cancer
Abraham, Adedoyin D.; et al, Journal of Medicinal Chemistry, 2019, 62(22), 10182-10203

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  20 h, rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
3.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: tert-Butanol ;  rt; 6 h, reflux
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
Riferimento
Drug Design Targeting T-Cell Factor-Driven Epithelial-Mesenchymal Transition as a Therapeutic Strategy for Colorectal Cancer
Abraham, Adedoyin D.; et al, Journal of Medicinal Chemistry, 2019, 62(22), 10182-10203

2-Methoxy-3-nitroaniline Raw materials

2-Methoxy-3-nitroaniline Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85-45-0)2-Methoxy-3-nitroaniline
A1221543
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):242/546